

Enprofylline human pharmacokinetic study design

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Compound Focus: Enprofylline

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Enprofylline Pharmacokinetic Parameters

The table below summarizes the core pharmacokinetic parameters of **enprofylline** established in human studies.

Parameter	Healthy Young Adults [1]	Healthy Elderly Subjects [2]	Children with Asthma [3]
Elimination Half-life	1.9 h	2.5 h	Information in primary source
Total Body Clearance	191.1 ml·kg ⁻¹ ·h ⁻¹ (~0.19 l·h ⁻¹ ·kg ⁻¹)	0.16 l·h ⁻¹ ·kg ⁻¹	Information in primary source
Renal Clearance	Not specified in snippet	0.13 l·h ⁻¹ ·kg ⁻¹	Information in primary source
Volume of Distribution	0.48 l·kg ⁻¹	Not specified in snippet	Information in primary source
Protein Binding	49%	Not specified in snippet	Not specified in snippet

Parameter	Healthy Young Adults [1]	Healthy Elderly Subjects [2]	Children with Asthma [3]
Primary Elimination Route	Not specified in snippet	Renal (~83% of dose)	Not specified in snippet

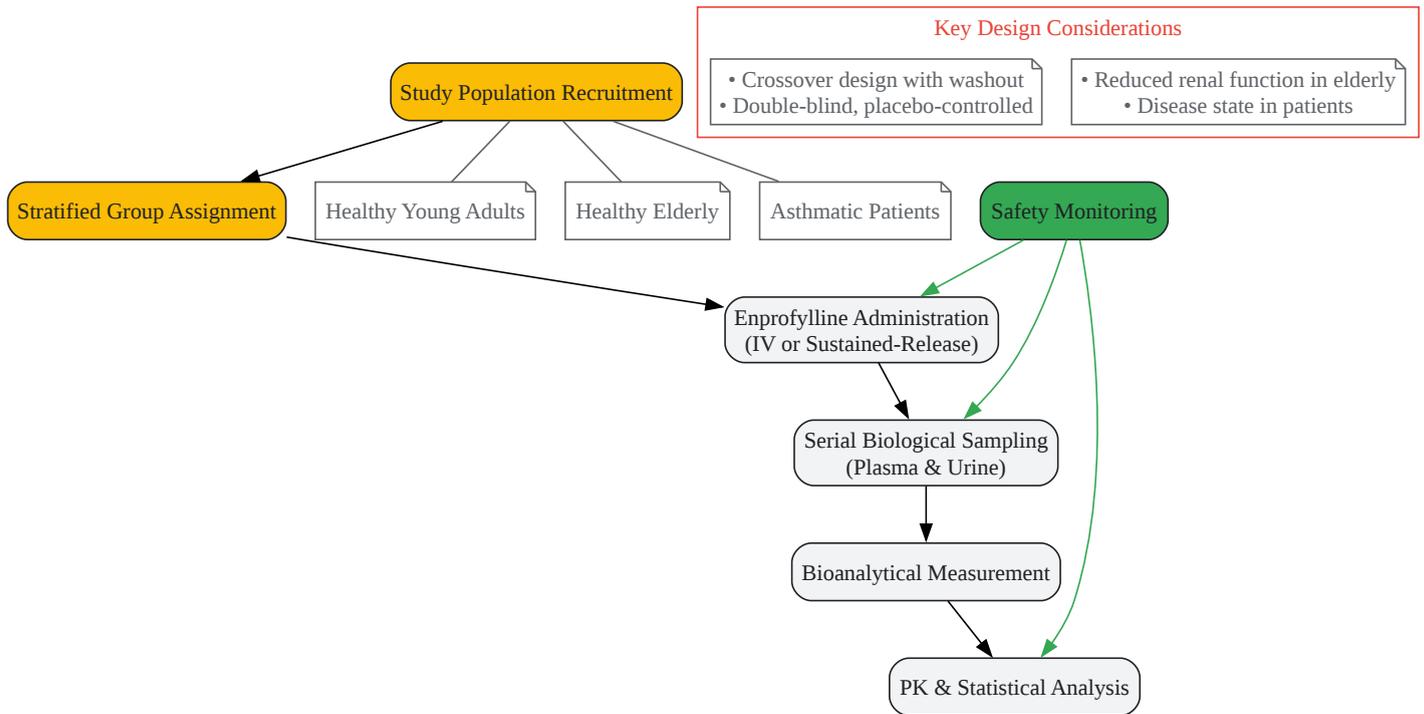
Key Protocol Design Elements

Historical clinical trials provide a foundation for designing **enprofylline** pharmacokinetic studies.

- **Core Study Design:** A **double-blind, placebo-controlled, crossover design** is a robust model. One study administered **enprofylline**, theophylline, and placebo in random order with washout periods, allowing for direct comparison and controlling for inter-subject variability [1] [4].
- **Dosing and Formulations:** Studies have used both **intravenous infusion** (e.g., 1 mg/kg) and **sustained-release oral tablets** to characterize pharmacokinetics under different routes [3] [2].
- **Population Considerations:** Recruitment should account for factors that significantly impact pharmacokinetics:
 - **Age:** Plan separate cohorts for young adults and elderly subjects, as clearance is reduced in the elderly [2].
 - **Renal Function:** Include subjects with varying levels of renal function, as **enprofylline** is primarily eliminated by the kidneys [2].
 - **Disease State:** Enroll patients with the target condition (e.g., asthma) alongside healthy volunteers to assess disease-specific effects [3].
- **Bioanalytical Methods:** Use a validated method (e.g., coupled column chromatography) for precise measurement of plasma and urine **enprofylline** concentrations [2].
- **Safety Monitoring:** Closely monitor for adverse events including **nausea, vomiting, headache, and cardiovascular reactions** [1] [5].

Experimental Workflow and Considerations

The following diagram outlines the high-level workflow and critical considerations for a population-based pharmacokinetic study of **enprofylline**.



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Critical Safety and Efficacy Insights

- **Safety Profile:** **Enprofylline**'s adverse effects differ from theophylline; it primarily caused **nausea and cardiovascular reactions** rather than CNS effects like restlessness and tremor [1]. Note that clinical development was halted due to **hepatic toxicity problems** [6].
- **Potency and Dosing:** **Enprofylline** is a more potent bronchodilator but is **not equipotent** to theophylline on a mg-per-mg basis. Effective bronchodilation occurred at serum concentrations as low as **11.8–16.5 $\mu\text{mol/L}$** , roughly one-fifth the concentration required for theophylline [1] [4].

- **Mechanism of Action:** Much of **enprofylline**'s effect is attributed to **phosphodiesterase inhibition** rather than adenosine receptor antagonism. It is considered a selective **A2B adenosine receptor antagonist**, which may influence its anti-inflammatory profile [6] [5].

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